molecular formula C20H22BrNO2 B10958617 2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether

2-Bromophenyl 4-[(3-methyl-1-piperidinyl)carbonyl]benzyl ether

Cat. No.: B10958617
M. Wt: 388.3 g/mol
InChI Key: RZJTYSAZYMRSHE-UHFFFAOYSA-N
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Description

{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE is an organic compound with a complex structure that includes a bromophenoxy group, a phenyl group, and a methylpiperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-bromobenzaldehyde under basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine

In medicine, {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperidino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C20H22BrNO2

Molecular Weight

388.3 g/mol

IUPAC Name

[4-[(2-bromophenoxy)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22BrNO2/c1-15-5-4-12-22(13-15)20(23)17-10-8-16(9-11-17)14-24-19-7-3-2-6-18(19)21/h2-3,6-11,15H,4-5,12-14H2,1H3

InChI Key

RZJTYSAZYMRSHE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br

Origin of Product

United States

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